3-Bromo-2-difluoromethoxy-5-nitrotoluene
Overview
Description
3-Bromo-2-difluoromethoxy-5-nitrotoluene: is a chemical compound with the molecular formula C8H6BrF2NO3 and a molecular weight of 282.04 g/mol . This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a toluene backbone. It is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-difluoromethoxy-5-nitrotoluene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 2-difluoromethoxy-5-nitrotoluene under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully monitored to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-difluoromethoxy-5-nitrotoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Scientific Research Applications
3-Bromo-2-difluoromethoxy-5-nitrotoluene is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-difluoromethoxy-5-nitrotoluene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and nitro groups allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-fluoro-5-nitrobenzoic acid
- 3,5-Dibromo-2-nitrotoluene
- 2-Bromo-3-difluoromethoxy-5-nitrotoluene
Uniqueness
3-Bromo-2-difluoromethoxy-5-nitrotoluene is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research applications .
Properties
IUPAC Name |
1-bromo-2-(difluoromethoxy)-3-methyl-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO3/c1-4-2-5(12(13)14)3-6(9)7(4)15-8(10)11/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCJOJBUEQTVKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(F)F)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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